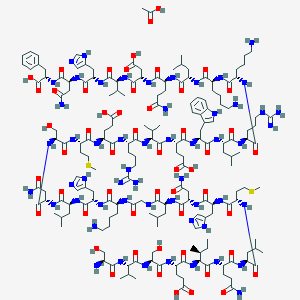

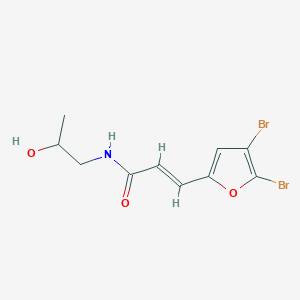

![molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2](/img/structure/B21702.png)

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

概要

説明

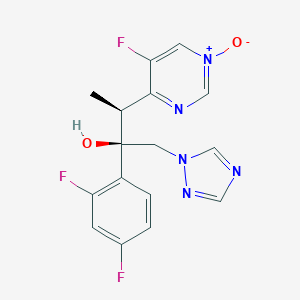

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is a building block and intermediate in the preparation of certain fluorescent dyes, especially Ca2+ probes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a diamine containing softening oxyethylene and isopropylidene linkages was prepared by the reaction of [2,2-bis(4-J3-hydroxyethoxy)phenyl]propane with p-chloronitrobenzene, followed by reduction .Molecular Structure Analysis

The molecular structure of “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” consists of a benzo-15-crown-5 ring and 1,2-bis(2-aminophenoxy)ethane side-arm, which contains one imine, one NH2, and two etheric oxygen donors .Physical And Chemical Properties Analysis

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is an off-white solid that is soluble in ethanol .科学的研究の応用

Crystallography and Structural Analysis

This compound has been utilized in the study of crystal structures, providing insights into molecular configurations and interactions. The detailed crystallographic data allow researchers to understand the spatial arrangement of atoms and the geometry of the molecule, which is crucial for designing materials with specific properties .

Medical Research: Kinase Inhibition

In medical research, derivatives of this compound have shown potential as potent inhibitors of Src kinase activity. This is particularly significant in cancer therapy, as Src kinase plays a role in the progression of malignant cells. The inhibition of this enzyme could lead to the development of new anticancer drugs.

Material Science: Epoxy Polymers

The compound serves as a precursor for synthesizing thermally stable epoxy polymers. These polymers exhibit excellent thermal resistance and processability, making them suitable for high-performance applications in aerospace, electronics, and coatings .

Chemical Engineering: Fluorescent Probes

As a building block and intermediate, it is used in the preparation of fluorescent dyes, especially calcium probes. These probes are essential for imaging and analytical techniques that monitor the concentration of calcium ions in biological systems, which is vital for understanding cellular processes .

Pharmaceuticals: Drug Development

In the pharmaceutical industry, the compound’s derivatives are explored for their therapeutic potential. Its structural versatility allows for the synthesis of various analogs that can be screened for drug efficacy and safety .

Biotechnology: Research Tools

The compound’s role in biotechnology is linked to its use in the synthesis of molecules that can bind to specific proteins or DNA sequences. This property is exploited in developing tools for genetic engineering and molecular diagnostics .

Environmental Science: Sensing and Detection

Researchers are investigating the use of this compound in environmental science for the development of sensors that can detect pollutants or changes in environmental conditions. Its ability to form part of a complex with metals or organic compounds makes it a candidate for creating sensitive and selective detection systems .

Advanced Synthesis Techniques

Finally, the compound is involved in advanced synthesis techniques where it acts as an intermediate for creating complex organic molecules. This is crucial in the field of synthetic chemistry, where new compounds with desired properties are constantly being developed for various applications .

作用機序

Target of Action

It is known to be a building block and intermediate in the preparation of certain fluorescent dyes, especially ca2+ probes .

Mode of Action

As an intermediate in the synthesis of fluorescent dyes, it likely interacts with its targets to produce a fluorescent signal in the presence of Ca2+ ions .

Biochemical Pathways

Given its role in the synthesis of ca2+ probes, it may be involved in pathways related to calcium signaling .

Pharmacokinetics

It is soluble in ethanol , which may influence its bioavailability.

Result of Action

As a component of fluorescent dyes, it likely contributes to the generation of a fluorescent signal in the presence of Ca2+ ions .

Action Environment

It is known to be stable for at least 2 years when stored at -20°c and should be protected from light and moisture .

将来の方向性

The future directions for “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” could involve its use in the synthesis of new fluorescent dyes and other nitrogen compounds. Its potential as a selective reagent for some alkali and alkaline earth metal cations and some neutral polar molecules could also be explored .

特性

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJQPJBLGFGESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546712 | |

| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine | |

CAS RN |

96331-95-2 | |

| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

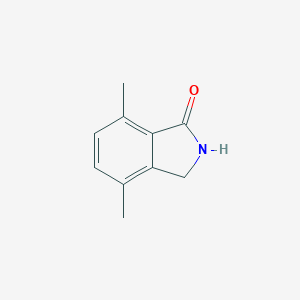

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)